molecular formula C9H14O3 B3333950 Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate CAS No. 26061-90-5

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate

Cat. No.: B3333950
CAS No.: 26061-90-5
M. Wt: 170.21 g/mol
InChI Key: CONHAJWVOAJZGC-UHFFFAOYSA-N
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Description

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate, also known as glycidyl methacrylate, is a versatile chemical compound with the molecular formula C13H20O5. It is widely used in various industrial applications due to its unique chemical properties. This compound is a colorless liquid with a sweet odor and is known for its ability to undergo polymerization, making it valuable in the production of polymers and copolymers .

Scientific Research Applications

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Poly(ethylene-co-glycidyl methacrylate) (PEGMA) primarily targets the terminal carboxyl and hydroxyl groups of other polymers, such as polylactic acid (PLA) . The glycidyl methacrylate groups in PEGMA are reactive and can form covalent bonds with these functional groups .

Mode of Action

The interaction between PEGMA and its targets involves a reaction between the epoxy group on the PEGMA and the terminal carboxyl or hydroxyl group of the target polymer . This reaction forms a new graft copolymer . The glycidyl methacrylate groups in PEGMA can also undergo nucleophilic ring-opening reactions, allowing for the installation of a variety of functionalities onto the reactive scaffold .

Biochemical Pathways

The primary biochemical pathway affected by PEGMA involves the formation of new linear homo/co-polymers through the treatment of PEGMA with nucleophilic agents . The materials obtained have different physicochemical properties depending on the nucleophiles utilized . This approach is also very convenient for the synthesis of amphiphilic block copolymers .

Pharmacokinetics

For instance, the shear moduli and complex viscosities for a blend with 30 wt% PEGMA were found to be much higher than those of neat PEGMA . This suggests that the presence of PEGMA can enhance the stability and bioavailability of the resulting copolymers.

Result of Action

The result of PEGMA’s action is the formation of new graft copolymers with enhanced properties . For example, the addition of PEGMA to PLA blends significantly enhances the blends’ properties, which is attributed to the reaction between the epoxy group on the PEGMA and the terminal carboxyl or hydroxyl group of the PLA .

Action Environment

The action of PEGMA can be influenced by environmental factors such as temperature. For instance, the functionalization reaction can be carried out at room temperature for 24 hours with near quantitative efficiencies . Additionally, the presence of specific interactions and/or grafting reactions between carboxyl/hydroxyl groups of TLCP and glycidyl methacrylate groups of PEGMA can be suggested by the shift of the carbonyl stretching bands of TLCP/PEGMA blends to higher wavenumbers .

Safety and Hazards

Poly(ethylene-co-glycidyl methacrylate) is classified as a combustible solid . It does not have a flash point and should be stored in a well-ventilated place with the container kept tightly closed . Personal protective equipment should be worn when handling this material .

Future Directions

Poly(ethylene-co-glycidyl methacrylate) microspheres have been widely used in many fields, such as the immobilization of bioactive substances (enzymes, cells, proteins, antibodies, etc.) . With the development of new preparation methods and the introduction of different functional groups, it is expected that this material will find even more applications in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with glycidol or epichlorohydrin. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, methacrylic acid and glycidol or epichlorohydrin, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to the presence of both the oxirane ring and the methacrylate group, which confer high reactivity and versatility. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .

Properties

IUPAC Name

ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-2/h6H,1,3-4H2,2H3;1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONHAJWVOAJZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CO1.C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26061-90-5, 119433-93-1
Details Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft
Record name Ethylene-glycidyl methacrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26061-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft
Record name 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119433-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26061-90-5
Record name 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, polymer with ethene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: EGMA primarily interacts with other polymers through its glycidyl methacrylate groups. These groups can participate in various reactions, leading to different types of interactions:

  • Chemical Reactions: The epoxy ring of the glycidyl methacrylate group can open and react with functional groups (like carboxyl, hydroxyl, or amine groups) present on other polymers. This forms covalent bonds between EGMA and the other polymer, leading to a grafted copolymer and enhanced compatibility. [, , , , , , , , , ]

ANone: The interactions between EGMA and other polymers significantly impact the blend's morphology and properties:

  • Improved Compatibility: By reducing interfacial tension and creating stronger interactions, EGMA enhances the compatibility between immiscible polymers, leading to finer dispersions of the phases. [, , , , , ]
  • Enhanced Mechanical Properties: The compatibilization effect of EGMA results in improved mechanical properties, particularly impact strength and toughness, due to better stress transfer between the polymer phases. [, , , , , , ]
  • Modified Crystallization Behavior: EGMA can influence the crystallization kinetics of the blend components, acting as a nucleating agent or hindering crystal growth depending on its concentration and the specific blend system. [, , , , , ]

ANone: EGMA doesn't have a single molecular formula or weight as it is a copolymer with varying ratios of ethylene and glycidyl methacrylate monomers. The properties of EGMA are dependent on the specific monomer ratio, which dictates its molecular weight and the density of the reactive epoxy groups.

ANone: Spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are crucial in characterizing EGMA.

  • FTIR: FTIR helps identify the characteristic functional groups present in EGMA. For example, the carbonyl stretching bands of EGMA shift when it reacts with other polymers, confirming the formation of covalent bonds. [, ]
  • NMR: Different types of NMR, like 1H NMR, 13C NMR, and 29Si NMR, can be used to determine the monomer composition of EGMA, analyze the grafting efficiency with other polymers, and characterize the structure of EGMA-based nanocomposites. [, , ]

A: EGMA acts as a compatibilizer in polymer blends, particularly those containing immiscible components like poly(lactic acid) (PLA) and poly(butylene terephthalate) (PBT) with polyolefins. [, , , , , ] It improves the interfacial adhesion between these polymers, leading to finer and more homogenous morphologies.

ANone: EGMA is particularly useful in applications requiring tough and impact-resistant materials. Some examples include:

  • Packaging: EGMA enhances the toughness and impact strength of biodegradable polymers like PLA, making them suitable for packaging applications. [, ]
  • Automotive Parts: EGMA-modified blends, especially those with Nylon, exhibit excellent energy absorption properties, making them suitable for car parts that require impact resistance. [, ]
  • Sporting Goods: The high toughness and impact resistance of EGMA-modified blends make them suitable for applications like snowboards and tennis rackets. []

A: While EGMA itself is not known for specific catalytic properties, the epoxy ring in its glycidyl methacrylate group can act as a reactive site for further functionalization. This opens possibilities for attaching catalytic species to EGMA, making it a potential support material in catalytic applications. []

ANone: While the provided research papers don't explicitly discuss detailed computational modeling of EGMA, such techniques could be employed to further investigate the interaction mechanisms between EGMA and other polymers, predict blend morphologies, and optimize material properties.

ANone: The provided research papers primarily focus on EGMA as a polymer compatibilizer for material science applications. Therefore, questions related to drug development aspects like SAR, PK/PD, toxicity, and drug delivery are not directly addressed in this context.

ANone: Several alternatives to EGMA exist, each with its own advantages and disadvantages:

  • Other Glycidyl Methacrylate Copolymers: Similar to EGMA, other copolymers containing glycidyl methacrylate units, such as poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate), can be used as compatibilizers. [, ]
  • Maleic Anhydride Grafted Polymers: Polymers grafted with maleic anhydride, like poly(propylene-grafted maleic anhydride), are commonly used compatibilizers, particularly in blends containing polyolefins. [, ]
  • Reactive Block Copolymers: Block copolymers containing blocks with reactive functionality can effectively compatibilize blends by reacting with specific components. []

ANone: Key tools and resources for EGMA research include:

  • Polymer Synthesis and Processing Equipment: Twin-screw extruders, injection molding machines, and other polymer processing equipment are essential for preparing EGMA-based blends and composites. [, , , , ]
  • Material Characterization Techniques: Techniques like FTIR, NMR, DSC, SEM, and mechanical testing are crucial for analyzing the structure, morphology, thermal properties, and mechanical performance of EGMA-modified materials. [, , , , , , , , , , , , , , , , , , ]

ANone: While the provided papers don't offer a detailed historical overview, they highlight the evolution of EGMA as a versatile compatibilizer. The research demonstrates its increasing use in various polymer blends, particularly those involving biodegradable polymers and those requiring enhanced toughness and impact resistance.

ANone: The reactive epoxy group of EGMA offers opportunities for cross-disciplinary applications:

  • Surface Modification: EGMA can modify the surface properties of materials due to its reactive epoxy group, which can be utilized in coatings, adhesives, and sensors. [, , ]
  • Nanomaterials: EGMA can be used to functionalize nanoparticles or incorporated into nanocomposites, potentially leading to improved mechanical, thermal, and barrier properties in various applications. [, , , ]

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